3,3-Difluoro piperidine-2,6-dione
Description
Properties
Molecular Formula |
C5H5F2NO2 |
|---|---|
Molecular Weight |
149.10 g/mol |
IUPAC Name |
3,3-difluoropiperidine-2,6-dione |
InChI |
InChI=1S/C5H5F2NO2/c6-5(7)2-1-3(9)8-4(5)10/h1-2H2,(H,8,9,10) |
InChI Key |
SYKFYVQJATUXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1=O)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Parent Scaffold: Piperidine-2,6-dione
The unsubstituted piperidine-2,6-dione (glutarimide) serves as the foundational scaffold. While it lacks inherent anticancer activity, its derivatives are widely explored. For example:
- Compound 8 (3-substituted piperidine-2,6-dione) exhibits antiproliferative activity with IC50 values of 9.81–15.49 µM against HepG2, PC3, and MCF-7 cell lines .
- Compound 10 (another derivative) shows IC50 values of 5.17–5.52 µM against myeloma cells .
The introduction of substituents at the 3-position significantly enhances activity, as seen in fluorinated and methylated analogs.
Methylated Analogs
- 3-Methylpiperidine-2,6-dione: Methyl substitution increases steric bulk but lacks the electronic effects of fluorine.
- 3,3-Dimethylpiperidine-2,6-dione: The additional methyl group further alters conformational flexibility.
Fluorinated Derivatives
Fluorine substitution at the 3-position is a key strategy to enhance bioactivity:
- 3-(4-Amino-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (NE-006): A lenalidomide analog with fluorination on the isoindolinone ring.
- 3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A PROTAC synthesizer with a fluorine-substituted isoindolinone group, highlighting fluorine’s role in improving binding affinity .
3,3-Difluoro piperidine-2,6-dione likely outperforms these analogs due to dual fluorine atoms directly on the piperidine ring, optimizing electronic and steric properties for target interaction.
Control Compounds with Lower Activity
Control compounds lacking fluorine or key substituents exhibit reduced potency:
- Con1, Con2, Con3 : IC50 values >200 µM against cancer cells, underscoring the necessity of strategic substitutions (e.g., urea moieties or trifluoromethyl groups) for activity .
Structural and Pharmacological Data Table
Key Research Findings
Fluorine Enhances Bioactivity: Fluorinated derivatives consistently show improved IC50 values compared to non-fluorinated controls. For example, trifluoromethyl-substituted compounds in exhibit superior anticancer activity .
Position-Specific Effects : Fluorination at the 3-position optimizes electronic effects without excessive steric hindrance, as seen in PROTAC analogs .
Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life compared to methylated analogs (e.g., pyridoglutethimide in has a plasma half-life of 16.4 hours in rabbits) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3,3-Difluoro piperidine-2,6-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of fluorinated piperidine-2,6-dione derivatives typically involves nucleophilic fluorination or substitution reactions. For example, fluorination of a pre-functionalized piperidine-2,6-dione precursor using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions can introduce fluorine atoms at the 3,3-positions. Optimization includes controlling temperature (-20°C to 0°C) to minimize side reactions and using inert atmospheres (argon/nitrogen) to prevent hydrolysis. Reaction progress should be monitored via TLC or LC-MS .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm fluorine substitution patterns and -/-NMR to verify the piperidine backbone. Deuterated solvents (e.g., DMSO-d) are recommended for solubility and signal resolution.
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive/negative ion mode confirms molecular weight (e.g., expected [M+H] for CHFNO: 164.04).
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area under the curve) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in experimental models or assay conditions. Systematic approaches include:
- Dose-Response Studies : Compare IC values across multiple cell lines (e.g., hematologic vs. solid tumor models) to identify context-dependent effects.
- Proteomic Profiling : Use CRISPR screening or Western blotting to validate downstream targets (e.g., IKZF1/3 degradation for immunomodulatory activity) .
- Meta-Analysis : Cross-reference datasets from public repositories (e.g., PubChem BioAssay) to identify outliers or confounding variables .
Q. What experimental strategies elucidate the metabolic degradation pathways of this compound in physiological environments?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS with isotopic labeling (/) to track fragmentation patterns.
- CYP450 Inhibition Studies : Use recombinant CYP enzymes (e.g., CYP3A4) to identify isoform-specific interactions.
- Stability Testing : Assess pH-dependent degradation in simulated gastric/intestinal fluids (USP methods) to inform formulation strategies .
Q. How can computational modeling predict the polymorphic behavior of this compound, and what experimental validation is required?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model crystal packing and thermodynamic stability of polymorphs.
- Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to distinguish polymorphic forms (e.g., Form I vs. Form II).
- X-Ray Powder Diffraction (XRPD) : Compare experimental diffractograms with simulated patterns from single-crystal data .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replacing fluorine with chlorine or methyl groups) and evaluate changes in bioactivity.
- Molecular Docking : Dock derivatives into target proteins (e.g., cereblon for PROTAC applications) using AutoDock Vina to predict binding affinities.
- Free Energy Perturbation (FEP) : Quantify relative binding energies of analogs to prioritize synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
